molecular formula C11H16O4 B1584913 3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane CAS No. 65967-52-4

3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane

Cat. No. B1584913
CAS RN: 65967-52-4
M. Wt: 212.24 g/mol
InChI Key: ZNCFMBOWBMPEAC-UHFFFAOYSA-N
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Description

DETOSU is a compound derived from the isomeric allyl acetal 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU). As a bifunctional monomer, DETOSU plays a crucial role in the formation of polyorthoesters . These polyorthoesters find applications as embedding media for pharmaceuticals in extended-release formulations, allowing controlled drug release via surface erosion under physiological conditions .


Synthesis Analysis

The preparation of DETOSU involves a rearrangement reaction of DVTOSU. This exothermic reaction spontaneously achieves complete conversion. For large-scale production, the rearrangement is carried out at elevated temperatures with the aid of catalysts. Alkaline media (such as n-butyllithium in ethylenediamine or potassium tert-butoxide in ethylenediamine) or photochemical methods (UV irradiation with iron pentacarbonyl as a catalyst) have been employed. Purification through multiple recrystallizations from pentane yields the monomer with approximately 50% purity .


Molecular Structure Analysis

The molecular formula of DETOSU is C₁₁H₁₆O₄ . It is a bicyclic compound with a spiro structure. You can visualize its structure here .


Chemical Reactions Analysis

  • Cationic Polymerization : DETOSU exhibits a strong tendency for cationic polymerization, making it reactive against electrophilic agents .


Physical And Chemical Properties Analysis

  • IR Band : A characteristic IR band at 1700 cm⁻¹ is used to monitor its conversion during reactions .

Scientific Research Applications

Analytical Method Development

A gas chromatographic method was developed for analyzing 3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU), focusing on converting DETOSU to a stable ortho ester for analysis (Pogany, Deeken, & Zentner, 1990).

Chiral Separation in Pharmaceuticals

DETOSU derivatives have potential applications in the pharmaceutical industry, such as active pharmaceutical ingredients, catalysts in synthesizing active enantiomers, or as surface modifiers on silica particles for resolving enantiomers (Liang, Guo, Liu, & Wei, 2008).

Polymer Science and Biomaterials

The radical emulsion copolymerization process of 2-hydroxyethyl methacrylate with DETOSU derivatives shows potential in biomaterials. The synthesized copolymeric network, due to the tetraoxaspiro cycle, degrades in an acid medium, suggesting applications in drug delivery systems (Nita, Chiriac, & Nistor, 2011).

Polymer Stabilization

DETOSU compounds exhibit effective synergistic stabilizing effects in combination with thiopropionate type antioxidants, relevant in polymer stabilization (Yachigo, Sasaki, & Kojima, 1992).

X-Ray Diffraction and NMR Analysis

Advanced techniques like high-resolution NMR and X-ray diffraction are used for structural elucidation of DETOSU derivatives, aiding in understanding their stereoscopic structures (Sun, Yu, Li, & Yang, 2010).

Hydrolysis and Erosion Studies

Studies on the hydrolysis of polymers based on DETOSU derivatives indicate significant molecular weight changes, relevant in polymer science and materials engineering (Schwach-Abdellaoui, Heller, & Gurny, 1999).

Copolymerization for Material Properties

DETOSU derivatives are used in copolymerization processes to create materials with controlled properties, ranging from gel-like to hard polymer samples, relevant in material science applications (Schulze & Klemm, 1995).

properties

IUPAC Name

3,9-di(ethylidene)-2,4,8,10-tetraoxaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-3-9-12-5-11(6-13-9)7-14-10(4-2)15-8-11/h3-4H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCFMBOWBMPEAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1OCC2(CO1)COC(=CC)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001219446
Record name 3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane

CAS RN

65967-52-4
Record name 3,9-Diethylidene-2,4,8,10-tetraoxaspiro(5.5)undecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065967524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.254.405
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,9-DIETHYLIDENE-2,4,8,10-TETRAOXASPIRO(5.5)UNDECANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane
Reactant of Route 2
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane
Reactant of Route 3
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane
Reactant of Route 4
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane
Reactant of Route 5
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane
Reactant of Route 6
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane

Citations

For This Compound
64
Citations
SA Pogány, RA Deeken, GM Zentner - Journal of Chromatography A, 1990 - Elsevier
A gas chromatographic method was developed, based on a reference standard, for analysis of the reactive diketene acetal 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (…
Number of citations: 1 www.sciencedirect.com
SY Ng, T Vandamme, MS Taylor, J Heller - Macromolecules, 1997 - ACS Publications
A new variation of poly(ortho ester)s prepared by the addition of diols to the diketene acetal 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane is described. In this variation, a short …
Number of citations: 121 pubs.acs.org
J Heller, J Barr, SY Ng, HR Shen… - Biomaterials, 2002 - Elsevier
Poly(ortho esters) with a low glass transition temperature are semi-solid materials so that therapeutic agents can be incorporated at room temperature, without the use of solvents, by a …
Number of citations: 47 www.sciencedirect.com
M Kellomäki, J Heller, P Törmälä - Journal of Materials Science: Materials …, 2000 - Springer
Processing and properties of two structurally different poly (ortho esters) (POE) and their in vitro behavior have been compared. One POE was a copolymer of diketene acetal 3,9-…
Number of citations: 23 link.springer.com
J Heller, J Barr - Biomacromolecules, 2004 - ACS Publications
The development of poly(ortho esters) dates back to the early 1970s, and during that time, four distinct families were developed. These polymers can be prepared by a transesterification …
Number of citations: 164 pubs.acs.org
K Schwach-Abdellaoui, J Heller, R Gurny - Macromolecules, 1999 - ACS Publications
Poly(ortho esters) based on 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane, 1,10-decanediol, and 1,10-decanediol dilactate were prepared and their hydrolysis in phosphate …
Number of citations: 62 pubs.acs.org
J Heller, J Barr, S Ng, HR Shen, R Gurny… - Journal of controlled …, 2002 - Elsevier
The preparation of drug delivery devices using solventless fabrication procedures is of significant interest and two such procedures are described. In one such procedure, powdered …
Number of citations: 47 www.sciencedirect.com
A Rothen-Weinhold, K Schwach-Abdellaoui… - Journal of controlled …, 2001 - Elsevier
A solventless procedure was used where powdered polymer and micronized protein were intimately mixed and then extruded into 1 mm strands that were cut to the desired length. The …
Number of citations: 53 www.sciencedirect.com
MB Sintzel, J Heller, SY Ng, MS Taylor, C Tabatabay… - Biomaterials, 1998 - Elsevier
Poly(ortho esters) are currently under investigation as a carrier system for an antiproliferative agent in glaucoma filtering surgery. The present investigation illustrates the development of …
Number of citations: 36 www.sciencedirect.com
K Bouchemal, S Briançon, P Chaumont… - Journal of …, 2003 - Taylor & Francis
An original encapsulation process of DHEA was developed, based on the formation of poly(ortho ester) membrane from interfacial polycondensation in an oil-in-oil emulsion. First, the …
Number of citations: 25 www.tandfonline.com

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